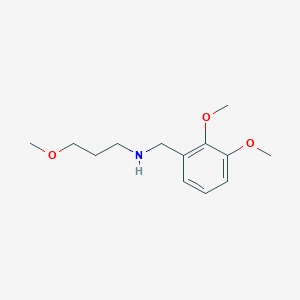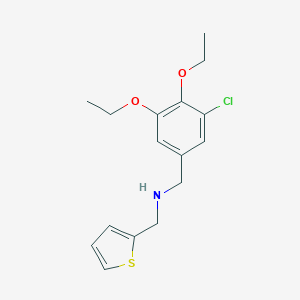
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DPBS has been used as a reagent in many different types of experiments, including those involving protein structure, enzyme activity, and cell signaling pathways.
作用机制
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative that has been shown to interact with a variety of proteins and enzymes. Its mechanism of action is thought to involve binding to specific sites on these molecules, which can alter their conformation or activity. For example, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to bind to the active site of the enzyme carbonic anhydrase, inhibiting its activity. It has also been shown to bind to the protein lysozyme, stabilizing its structure and improving its solubility.
Biochemical and Physiological Effects:
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is important for regulating pH in the body. 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has also been shown to stabilize the structure of proteins, improving their solubility and aiding in their crystallization. In addition, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to activate or inhibit specific cell signaling pathways, which can affect cell behavior.
实验室实验的优点和局限性
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of different types of experiments. However, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide also has some limitations. Its effects on specific proteins and enzymes can be difficult to predict, and its activity can be influenced by factors such as pH and temperature. In addition, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide can be relatively expensive compared to other reagents.
未来方向
There are several future directions for research involving 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of interest is the development of new methods for synthesizing 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide in scientific research, such as in drug discovery or in the study of specific disease pathways. Additionally, further research is needed to better understand the mechanism of action of 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide and its effects on specific proteins and enzymes.
合成方法
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyridine with benzenesulfonyl chloride in the presence of a base. The reaction produces 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a white crystalline solid with a melting point of 215-217°C. The yield of the reaction can be improved by using a solvent such as chloroform, which helps to dissolve the reactants and improve their reactivity.
科学研究应用
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a variety of scientific research applications, including protein structure determination, enzyme activity assays, and cell signaling studies. It has been shown to be a useful reagent for stabilizing proteins and improving their solubility, which can aid in their crystallization and structure determination. 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has also been used as a buffer in enzyme activity assays, where it helps to maintain a stable pH and prevent denaturation of the enzyme. In cell signaling studies, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used to activate or inhibit specific signaling pathways, allowing researchers to study the effects of these pathways on cell behavior.
属性
产品名称 |
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-12(11(2)9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
YMROPBBMIVJSDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)




![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)